An In-Depth Technical Guide to (R)-1-Phenylbutylamine: Structure, Properties, and Synthetic Methodologies
An In-Depth Technical Guide to (R)-1-Phenylbutylamine: Structure, Properties, and Synthetic Methodologies
Introduction: The Significance of Chirality and (R)-1-Phenylbutylamine
In the landscape of modern drug development and asymmetric synthesis, chiral amines serve as indispensable building blocks.[1] Their unique three-dimensional architecture is fundamental to the stereospecific interactions required for biological activity. Among these, (R)-1-Phenylbutylamine, a primary chiral amine, has emerged as a molecule of significant interest. Its structure, featuring a stereogenic center adjacent to both a phenyl ring and a butyl group, makes it a valuable precursor and resolving agent in the synthesis of complex, enantiomerically pure pharmaceuticals.[2][3] This guide provides a comprehensive technical overview of the core chemical properties, structural features, and synthetic protocols related to (R)-1-Phenylbutylamine, tailored for researchers and professionals in organic chemistry and drug discovery.
Part 1: Physicochemical and Structural Characteristics
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in research and development.
Core Physicochemical Data
The fundamental properties of (R)-1-Phenylbutylamine are summarized below, providing essential data for handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅N | [4][5] |
| Molecular Weight | 149.23 g/mol | [4][5] |
| CAS Number | 6150-01-2 | [4][6] |
| Appearance | Liquid | [7] |
| Boiling Point | 220 °C | [5] |
| Density | 0.934 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 9.31 ± 0.10 (Predicted) | [5] |
| Enantiomeric Excess | ≥98.5% (Typical for commercial grades) | [7] |
Structural Elucidation and Stereochemistry
The defining feature of (R)-1-Phenylbutylamine is its chiral center at the first carbon of the butyl chain, directly attached to the phenyl and amino groups. This single stereocenter dictates the molecule's optical activity and its utility in asymmetric transformations.
Caption: Structure of (R)-1-Phenylbutylamine with the chiral center indicated.
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton at the chiral center, and the aliphatic protons of the butyl chain and the amine group.
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the chiral methine carbon, and the four carbons of the butyl chain.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the phenyl ring (~1600 cm⁻¹).[10]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 149.[8] Common fragmentation patterns for phenylalkylamines involve cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage) and cleavage at the benzylic position.[8]
Part 2: Synthesis and Chiral Resolution
Obtaining enantiomerically pure (R)-1-Phenylbutylamine is critical for its applications. The two primary strategies are direct asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the 50% theoretical yield limit of classical resolution.[11] Methods often involve the catalytic reduction of prochiral precursors.
-
Catalytic Asymmetric Reductive Amination: A common and efficient method involves the reductive amination of 1-phenyl-1-butanone. This reaction utilizes a chiral catalyst, often based on transition metals like rhodium or iridium complexed with chiral ligands, to stereoselectively add the amine group and reduce the imine intermediate.[12]
-
Enzyme-Catalyzed Synthesis: Biocatalysis, particularly using transaminases, offers a highly selective route. An appropriate ketone precursor can be aminated using an amine donor like (R)- or (S)-1-phenylethylamine, catalyzed by an ω-transaminase to yield the desired enantiopure amine.[12]
Caption: Workflow for asymmetric synthesis of (R)-1-Phenylbutylamine.
Chiral Resolution of Racemic 1-Phenylbutylamine
Chiral resolution is a widely used industrial method to separate enantiomers from a racemic mixture.[11] This technique relies on the formation of diastereomeric salts with a chiral resolving agent.
Principle of Diastereomeric Salt Crystallization:
-
Salt Formation: The racemic amine mixture ((R)- and (S)-1-phenylbutylamine) is reacted with an enantiomerically pure chiral acid (e.g., (S)-(+)-mandelic acid or (+)-tartaric acid).[2][11] This creates a mixture of two diastereomeric salts: [(R)-amine:(S)-acid] and [(S)-amine:(S)-acid].
-
Differential Solubility: Diastereomers have different physical properties, including solubility. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize out of the solution.
-
Separation & Liberation: The crystallized salt is separated by filtration. The desired amine enantiomer is then liberated from the salt by treatment with a base, which neutralizes the chiral acid.
Caption: Logical flow of chiral resolution via diastereomeric salt formation.
Part 3: Applications in Drug Development and Catalysis
The enantiopure form of 1-phenylbutylamine is a valuable asset in several areas of chemical science.
-
Chiral Resolving Agent: As demonstrated in its own separation, (R)-1-Phenylbutylamine is an effective resolving agent for racemic acids, such as 2-phenylbutyric acid.[2]
-
Pharmaceutical Intermediate: Chiral amines are core structures in a vast number of active pharmaceutical ingredients (APIs). (R)-1-Phenylbutylamine can serve as a key starting material or intermediate in the multi-step synthesis of complex drug molecules, where its specific stereochemistry is essential for the drug's efficacy and safety.[1]
-
Asymmetric Synthesis: It can be used as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction, after which it is removed. It is also used to synthesize chiral ligands for asymmetric metal catalysis.[12][13]
Part 4: Experimental Protocol: Chiral Resolution
This section provides a representative, generalized protocol for the resolution of racemic 1-phenylbutylamine using a chiral acid.
Objective: To separate (R)-1-Phenylbutylamine from a racemic mixture.
Materials:
-
Racemic 1-phenylbutylamine
-
Chiral resolving agent (e.g., L-(+)-Tartaric acid)
-
Methanol (or other suitable solvent)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, filtration apparatus, rotary evaporator, polarimeter.
Methodology:
-
Dissolution: Dissolve racemic 1-phenylbutylamine (1.0 eq.) in warm methanol. In a separate flask, dissolve the chiral resolving agent (0.5 eq., as tartaric acid has two acidic protons) in a minimal amount of warm methanol.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring. The formation of diastereomeric salts may cause the solution to become cloudy or precipitate to form.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize the crystallization of the less soluble diastereomeric salt. The success of this step is highly dependent on the chosen solvent and concentrations.[2]
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.
-
Purity Check (Self-Validation): The optical purity of the crystallized salt can be assessed by liberating the amine (on a small scale) and measuring its optical rotation with a polarimeter. The diastereomeric excess can also be determined.
-
Recrystallization (Optional): To achieve higher enantiomeric purity, the crystalline salt can be recrystallized one or more times from fresh hot solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add an excess of NaOH solution to deprotonate the amine and dissolve the tartaric acid as its sodium salt.
-
Extraction: Extract the liberated (R)-1-Phenylbutylamine into an organic solvent like diethyl ether.
-
Drying and Concentration: Dry the organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified enantiomeric amine.
-
Final Analysis: Confirm the identity and assess the final enantiomeric purity (e.g., via chiral HPLC or measurement of specific rotation).
Part 5: Safety and Handling
(R)-1-Phenylbutylamine is classified as a corrosive substance.[4] It can cause severe skin burns and eye damage.[4][14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Do not breathe vapors or fumes. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[15]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[16] Remove contaminated clothing. Seek immediate medical attention in all cases of exposure.[15]
Conclusion
(R)-1-Phenylbutylamine stands as a testament to the importance of stereochemistry in the molecular sciences. Its well-defined three-dimensional structure, coupled with the reactivity of its primary amine, provides a powerful tool for chemists in both academic and industrial settings. A firm grasp of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of next-generation pharmaceuticals and fine chemicals.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2449447, (R)-1-Phenylbutylamine. Retrieved from [Link]
-
Dalmolen, J. (2006). Synthesis and application of new chiral amines in Dutch resolution. University of Groningen. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2449444, (S)-1-Phenylbutylamine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, (R)-1-phenylbutylamine. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Chiral oximes in asymmetric synthesis. Part 2.1 Addition of butyllithium to benzaldehyde O-(1-phenylalkyl)oximes. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643189, 1-Phenethylamine, (+)-. Retrieved from [Link]
-
Polish Academy of Sciences. (n.d.). Asymmetric Synthesis of α-N,N-Dialkylamino Alcohols by Transfer Hydrogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955). Retrieved from [Link]
-
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-ethyl-4-phenylbutylamine. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]
-
MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
-
Srivastava, R. S., & Murru, S. (2021). Copper-Catalyzed Asymmetric Allylic C-H Amination of Alkenes using N-Arylhydroxylamines. ChemRxiv. Retrieved from [Link]
-
PubChemLite. (n.d.). (s)-1-phenylbutylamine (C10H15N). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83242, Benzenebutanamine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Aniline - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed Central. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pure.rug.nl [pure.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. (R)-1-Phenylbutylamine | C10H15N | CID 2449447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-1-Phenylbutylamine | 6150-01-2 [chemicalbook.com]
- 6. pschemicals.com [pschemicals.com]
- 7. (R)-1-Phenylbutylamine ChiPros , produced by BASF, 99 6150-01-2 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Chiral oximes in asymmetric synthesis. Part 2.1 Addition of butyllithium to benzaldehyde O-(1-phenylalkyl)oximes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. (S)-1-Phenylbutylamine | C10H15N | CID 2449444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
